molecular formula C23H20BrNO4 B12213375 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B12213375
M. Wt: 454.3 g/mol
InChI Key: SNJDWICKKYRDDV-JAIQZWGSSA-N
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Description

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a brominated benzofuran moiety and a pyrrolidine substituent

Preparation Methods

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the bromination of benzofuran. The brominated benzofuran is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine substituent can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other brominated benzofurans and pyrrolidine-substituted molecules. Compared to these compounds, (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H20BrNO4

Molecular Weight

454.3 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one

InChI

InChI=1S/C23H20BrNO4/c1-13-8-18(26)17(12-25-6-2-3-7-25)23-21(13)22(27)20(29-23)11-16-10-14-9-15(24)4-5-19(14)28-16/h4-5,8-11,26H,2-3,6-7,12H2,1H3/b20-11-

InChI Key

SNJDWICKKYRDDV-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCCC5)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCCC5)O

Origin of Product

United States

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